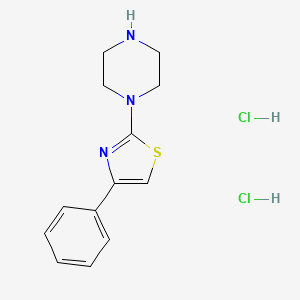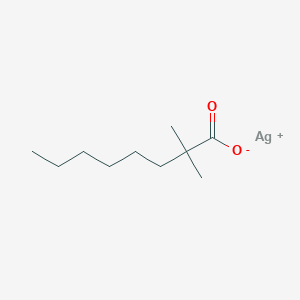
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane is an organosilicon compound with the molecular formula C20H28O2Si3. It is a trisiloxane derivative characterized by the presence of vinyl and phenyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications, particularly in the field of materials science and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane can be synthesized through a series of organic reactions involving silicon-based reagents. One common method involves the reaction of 1,5-dibromoethane with triphenylsilane under anhydrous conditions to form 1,5-diphenyl-3,3-dibromo-1,1,5,5-tetramethyl-trisiloxane. This intermediate is then reacted with acetylene in a basic solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: Reaction with hydride functional silicones in the presence of platinum catalysts.
Oxidation: Formation of silanols and siloxanes under oxidative conditions.
Substitution: Vinyl groups can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, hydride functional silicones.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Electrophiles like halogens or alkylating agents.
Major Products Formed
Hydrosilylation: Formation of siloxane derivatives.
Oxidation: Silanols and siloxanes.
Substitution: Various substituted siloxanes depending on the electrophile used.
Applications De Recherche Scientifique
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its role in creating silicone-based medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,5-divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and phenyl groups. These groups can participate in addition, substitution, and polymerization reactions, allowing the compound to form complex structures and materials. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,5-Divinyl-3,3-diphenyl-1,1,5,5-tetramethyl-trisiloxane can be compared with other similar organosilicon compounds, such as:
1,3-Divinyltetramethyldisiloxane: Similar structure but with two silicon atoms instead of three.
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane: Another variant with slight structural differences.
The uniqueness of this compound lies in its specific arrangement of vinyl and phenyl groups, which confer distinct chemical reactivity and versatility in various applications .
Propriétés
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]oxy-[ethenyl(dimethyl)silyl]oxy-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2Si3/c1-7-19-25(5,6)23-26(22-24(3,4)8-2,20-15-11-9-12-16-20)21-17-13-10-14-18-21/h7-18H,1-2,19H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRHAIHCLGQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one](/img/structure/B8038362.png)


![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8038400.png)

![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;2-hydroxy-5-sulfobenzoic acid](/img/structure/B8038403.png)







